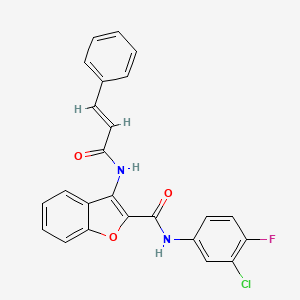

N-(3-chloro-4-fluorophenyl)-3-cinnamamidobenzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of specific reagents to form the desired heterocyclic moieties. For instance, the synthesis of N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3-dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides involves a condensation reaction with isatin derivatives and is characterized by various spectroscopic methods . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide is achieved through a condensation of 4-fluoro-2-isocyanato-1-methylbenzene with amines and cyclization with hydrazine hydrate .

Molecular Structure Analysis

X-ray structural analysis is a common technique used to determine the molecular structure of synthesized compounds. For example, the structure of 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide was examined using this method . The molecular structure is crucial for understanding the compound's potential interactions and biological activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically cyclization and condensation reactions. The reactivity of functional groups like the N-oxide oxygen atom in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide plays a significant role in the formation of hydrogen bonds and the overall stability of the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting points and solubility, are determined after synthesis. These properties are influenced by the molecular structure and intermolecular interactions within the crystal state. For example, temperature-dependent polymorphism has been observed in related compounds, which indicates that the physical properties can change with temperature due to changes in crystal packing .

Wissenschaftliche Forschungsanwendungen

Electron Delocalization and Stability

Research by Hobbs et al. (2010) investigates the stability and structure of potential N-heterocyclic carbene precursors, focusing on electron delocalization effects. This study provides foundational knowledge on how substituents like fluorophenyl groups impact the stability of complex molecules, potentially relevant for designing stable compounds with specific electronic properties for various applications, including catalysis and material science (Hobbs et al., 2010).

Antimicrobial Activity

Ahsan et al. (2016) synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and evaluated their antimicrobial activities. Their findings suggest that these compounds show promising antibacterial and antifungal properties, indicating the potential use of N-(3-chloro-4-fluorophenyl)-3-cinnamamidobenzofuran-2-carboxamide in developing new antimicrobial agents (Ahsan et al., 2016).

Spectroscopic Properties and Biological Activity

Research on carboxamides by Patil et al. (2011) explores the absorption and fluorescence spectra of biologically active compounds, providing insights into their ground and excited state dipole moments. This study is relevant for understanding the photophysical properties of similar carboxamide derivatives, which could have applications in developing fluorescent probes or materials for optoelectronic devices (Patil et al., 2011).

Cytotoxic Activity

Deady et al. (2005) synthesized carboxamide derivatives with potent cytotoxicity against cancer cell lines, showcasing the therapeutic potential of such compounds in cancer treatment. This suggests that this compound could be explored for its anticancer properties, contributing to the development of new anticancer drugs (Deady et al., 2005).

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-3-cinnamamidobenzofuran-2-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR often shows to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase leads to the interruption of several biochemical pathways. These include the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The inhibition of these pathways by this compound can lead to the suppression of uncontrolled cell growth and mitosis, which are characteristic of cancer .

Pharmacokinetics

It is known that similar compounds are metabolized in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the interruption of the biochemical pathways that promote cell growth and mitosis .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClFN2O3/c25-18-14-16(11-12-19(18)26)27-24(30)23-22(17-8-4-5-9-20(17)31-23)28-21(29)13-10-15-6-2-1-3-7-15/h1-14H,(H,27,30)(H,28,29)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOALERBQCOHNS-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)

![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)